molecular formula C13H25FN2O2 B2862603 tert-butylN-{[(1r,4r)-4-(aminomethyl)-1-fluorocyclohexyl]methyl}carbamate,trans CAS No. 2377035-19-1

tert-butylN-{[(1r,4r)-4-(aminomethyl)-1-fluorocyclohexyl]methyl}carbamate,trans

Cat. No.: B2862603
CAS No.: 2377035-19-1
M. Wt: 260.353
InChI Key: BHDWGUDSTKSKPA-MJHDQNEOSA-N
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Description

tert-butylN-{[(1r,4r)-4-(aminomethyl)-1-fluorocyclohexyl]methyl}carbamate,trans is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a fluorocyclohexyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclohexyl derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Common reagents used in the synthesis include di-tert-butyl dicarbonate (Boc2O) and bases such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

tert-butylN-{[(1r,4r)-4-(aminomethyl)-1-fluorocyclohexyl]methyl}carbamate,trans undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

tert-butylN-{[(1r,4r)-4-(aminomethyl)-1-fluorocyclohexyl]methyl}carbamate,trans has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. It may also interact with enzymes or receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butylN-{[(1r,4r)-4-(aminomethyl)-1-fluorocyclohexyl]methyl}carbamate,trans is unique due to the presence of the fluorocyclohexyl group, which imparts distinct chemical and biological properties. This fluorinated group can enhance the compound’s stability and reactivity, making it valuable in various applications.

Properties

IUPAC Name

tert-butyl N-[[4-(aminomethyl)-1-fluorocyclohexyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25FN2O2/c1-12(2,3)18-11(17)16-9-13(14)6-4-10(8-15)5-7-13/h10H,4-9,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHDWGUDSTKSKPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCC(CC1)CN)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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